N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide
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Overview
Description
The compound “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide” belongs to a class of compounds that contain a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The tetrahydrothiophene ring in this compound is substituted with a dioxido group, an isobutyl group, and a 3,5-dinitrobenzamide group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized and studied . For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been synthesized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The tetrahydrothiophene ring would provide a cyclic structure, while the dioxido group would introduce oxygen atoms into the structure. The isobutyl group would provide an alkyl chain, and the 3,5-dinitrobenzamide group would introduce nitro groups and an amide linkage .
Scientific Research Applications
Chiral Discrimination in NMR : A modified Kagan's amide, closely related to the chemical , has been synthesized and used as a Chiral Solvating Agent (CSA) for hydrogen-bonding based chiral discrimination in NMR. This application is significant for the determination of optical purity in various chiral compounds (Jain, Patel, & Bedekar, 2015).
Reductive Chemistry of Bioreductive Drugs : The reductive chemistry of a structurally similar compound, 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has been studied, revealing insights into the selective toxicity of such compounds for hypoxic cells, which is crucial in cancer research (Palmer et al., 1995).
Gene-Directed Enzyme Prodrug Therapy (GDEPT) : Research on nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide for GDEPT in cancer treatment has shown significant improvements in potency and cytotoxicity, highlighting the therapeutic potential of these compounds (Friedlos et al., 1997).
Electrochemical Sensing : N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a related compound, has been used to modify electrodes for the electrocatalytic determination of biological molecules like glutathione and piroxicam. This showcases the application in biosensor development (Karimi-Maleh et al., 2014).
Antimycobacterial Activity : The synthesis and evaluation of 3,5-dinitrobenzamide derivatives, including structures similar to the one , have shown considerable antimycobacterial activity, indicating potential applications in tuberculosis treatment (Wang et al., 2018).
Water Treatment and Environmental Research : Studies on the decomposition of 3,5-dinitrobenzamide in aqueous solutions during advanced oxidation processes provide insights into the environmental impact and treatment of contaminants related to this chemical class (Yan et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in cell excitability due to the activation of GIRK channels . This can lead to alterations in various physiological processes where these channels play a role .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The nature of these interactions involves binding to the channel subunits, leading to their activation and subsequent physiological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects neuronal excitability and heart rate regulation . Additionally, it has been observed to impact pain perception, epilepsy, reward/addiction, and anxiety by altering the activity of GIRK channels in the brain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GIRK channels, specifically the GIRK1/2 subtype, leading to their activation . This activation results in the modulation of potassium ion flow across the cell membrane, which in turn affects cellular excitability and various physiological processes. The compound’s ability to activate GIRK channels is attributed to its unique structural features, which facilitate its binding to the channel subunits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits good stability and minimal degradation over extended periods . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound leads to sustained activation of GIRK channels and consistent physiological responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, toxic effects such as altered heart rate and neuronal excitability have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that retain biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biological effects. The distribution pattern is influenced by factors such as tissue permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with GIRK channels . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7S/c1-10(2)8-16(12-3-4-26(24,25)9-12)15(19)11-5-13(17(20)21)7-14(6-11)18(22)23/h5-7,10,12H,3-4,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHVLBFPFMNFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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